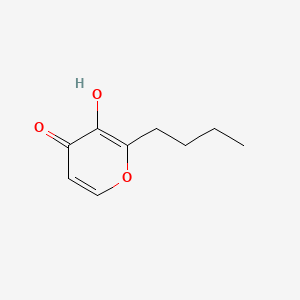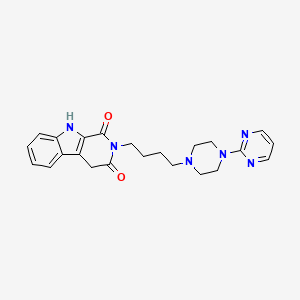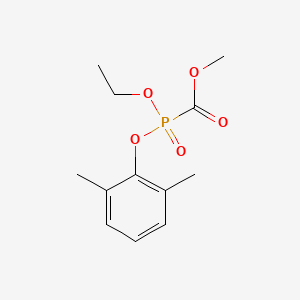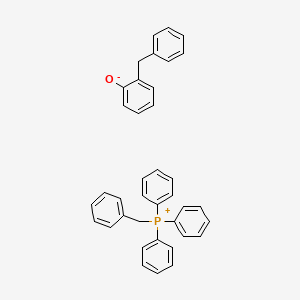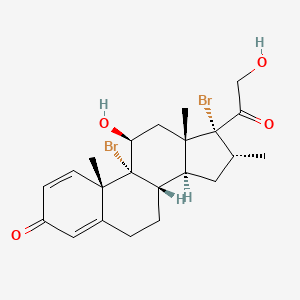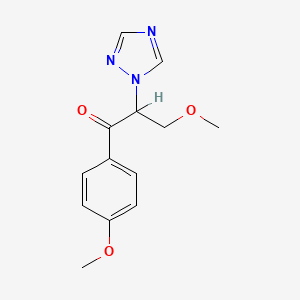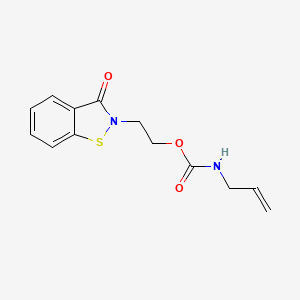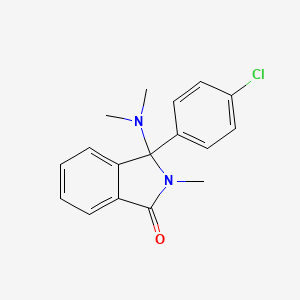
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- is a complex organic compound that belongs to the class of isoindolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- typically involves multi-step organic reactions. One common method might include the following steps:
Formation of Isoindolone Core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the isoindolone core.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction.
Methylation: The final step could involve the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
1H-Isoindol-1-one, 3-phenyl-2,3-dihydro-2-methyl-: Lacks the chlorophenyl and dimethylamino groups.
1H-Isoindol-1-one, 3-(4-methoxyphenyl)-2,3-dihydro-2-methyl-: Contains a methoxy group instead of a chlorophenyl group.
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-2-methyl-: Lacks the dimethylamino group.
Uniqueness
The presence of the 4-chlorophenyl and dimethylamino groups in 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
69582-32-7 |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-(dimethylamino)-2-methylisoindol-1-one |
InChI |
InChI=1S/C17H17ClN2O/c1-19(2)17(12-8-10-13(18)11-9-12)15-7-5-4-6-14(15)16(21)20(17)3/h4-11H,1-3H3 |
InChIキー |
XVFLHIWTYGAGHK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



